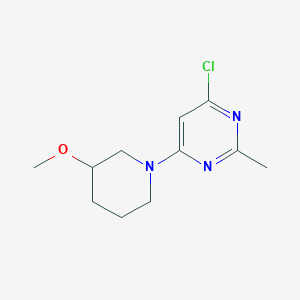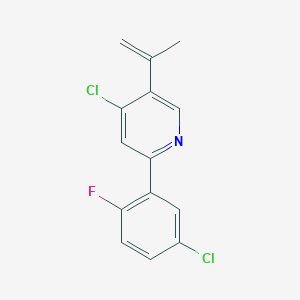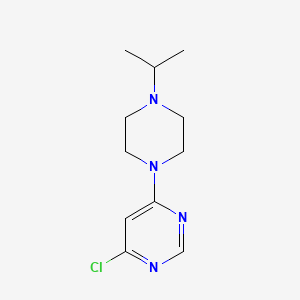
4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine
説明
Synthesis Analysis
While specific synthesis methods for 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine were not found, similar compounds have been synthesized through various methods . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .科学的研究の応用
Synthesis and Biological Evaluation
4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine serves as a precursor or an intermediate compound in the synthesis of a wide range of bioactive molecules. Studies have shown its utility in creating compounds with potential applications in treating diseases and as agents in biological assays:
Antiviral and Antitumor Activities : Novel pyrazolopyrimidines derivatives, including those related to this compound, have been evaluated for their anticancer and anti-5-lipoxygenase activities, indicating their potential in pharmaceutical applications (Rahmouni et al., 2016).
Synthetic Pathways : Research into the synthesis of poly-substituted pyrimidine derivatives highlights the versatility of pyrimidine compounds in creating novel heterocyclic compounds with significant bioactivity, underscoring the importance of this compound as a starting material (Wei et al., 2011).
Structural and Mechanistic Insights
Studies focusing on the structural and mechanistic aspects of compounds derived from this compound provide insights into their potential mechanisms of action and interactions at the molecular level:
Molecular Recognition : Investigations into cation tautomerism and disorder in pyrimidine derivatives reveal how subtle changes in molecular structure can influence the pharmacological properties of these compounds, important for designing drugs with targeted actions (Rajam et al., 2017).
Non-covalent Interactions : Studies on non-covalent interactions in certain pyrimidine derivatives underscore the significance of these interactions in determining the stability and biological activity of pharmaceutical compounds, highlighting the complexity of drug design (Zhang et al., 2018).
作用機序
Target of Action
Pyrimidine derivatives are known to exhibit a range of pharmacological effects including anti-inflammatory activities . They are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Mode of Action
It is known that pyrimidine derivatives can inhibit the expression and activities of certain vital inflammatory mediators . This suggests that 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine may interact with its targets to modulate their function, leading to changes in cellular activities.
Biochemical Pathways
Pyrimidine derivatives are known to affect various biochemical pathways related to inflammation .
Result of Action
Given the anti-inflammatory activities of pyrimidine derivatives , it can be inferred that the compound may lead to a reduction in inflammation at the molecular and cellular levels.
生化学分析
Biochemical Properties
4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cyclin-dependent kinases (CDKs) and protein kinases, which are crucial for cell cycle regulation and signal transduction . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity. This compound’s ability to inhibit or activate these enzymes can lead to significant changes in cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the PI3K/AKT/mTOR signaling pathway, which is vital for cell growth and survival . Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and function. Its impact on cellular metabolism includes alterations in energy production and utilization, which can affect cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation . This binding can result in conformational changes in the target molecules, affecting their function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to a decrease in its efficacy . Its stability can be enhanced through various formulation strategies. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibition of tumor growth or modulation of immune responses . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in preclinical studies to ensure safety and efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions include oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body. The compound’s effects on metabolic flux and metabolite levels can influence overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in various cellular compartments. The compound’s ability to cross cellular membranes and reach its target sites is crucial for its biological activity. Additionally, its distribution within tissues can affect its therapeutic and toxicological profiles.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its localization to the nucleus can influence gene expression, while its presence in the cytoplasm can affect signaling pathways. Understanding its subcellular distribution is essential for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
4-chloro-6-(4-propan-2-ylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4/c1-9(2)15-3-5-16(6-4-15)11-7-10(12)13-8-14-11/h7-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABHIPPRKSXMHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




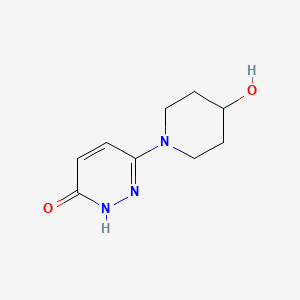
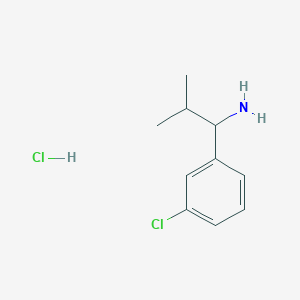
![1-chloro-8,9,10,11-tetrahydro-7H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B1489969.png)
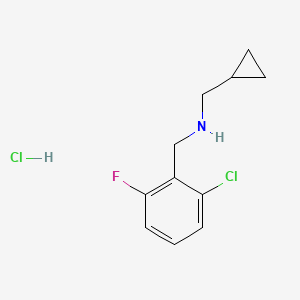


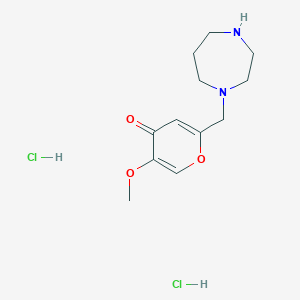
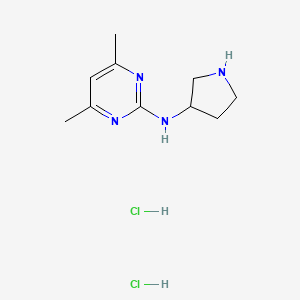
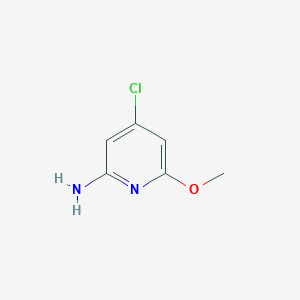
![4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1489983.png)
